molecular formula C22H19IN2O4 B10960976 2-(2-hydroxy-5-methoxyphenyl)-6-iodo-3-(3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(2-hydroxy-5-methoxyphenyl)-6-iodo-3-(3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10960976
M. Wt: 502.3 g/mol
InChI Key: GRYKWJMNFZPIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-HYDROXY-5-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a quinazolinone core, which is known for its biological activity, and is substituted with hydroxy, methoxy, and iodo groups, enhancing its chemical reactivity and potential utility.

Properties

Molecular Formula

C22H19IN2O4

Molecular Weight

502.3 g/mol

IUPAC Name

2-(2-hydroxy-5-methoxyphenyl)-6-iodo-3-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H19IN2O4/c1-28-15-5-3-4-14(11-15)25-21(18-12-16(29-2)7-9-20(18)26)24-19-8-6-13(23)10-17(19)22(25)27/h3-12,21,24,26H,1-2H3

InChI Key

GRYKWJMNFZPIDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXY-5-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-iodoaniline to form an intermediate Schiff base, which is then cyclized to form the quinazolinone core. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXY-5-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(2-HYDROXY-5-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-HYDROXY-5-METHOXYPHENYL)-6-IODO-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups, along with the iodo substituent, allows for diverse chemical modifications and interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.